molecular formula C18H13N5OS B11293261 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11293261
M. Wt: 347.4 g/mol
InChI Key: LZEVCHGZPCKPDG-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core substituted with pyridinyl and thiophenyl groups. This structure combines nitrogen- and sulfur-containing heterocycles, which are often associated with bioactive properties, including antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

Molecular Formula

C18H13N5OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-pyridin-3-yl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H13N5OS/c24-15-8-12(16-4-2-6-25-16)7-14-13(15)10-23-18(20-14)21-17(22-23)11-3-1-5-19-9-11/h1-6,9-10,12H,7-8H2

InChI Key

LZEVCHGZPCKPDG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CN=CC=C4)N=C21)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Preparation of the Zinc Organometallic Reagent

A thiophen-2-yl zinc chloride reagent is synthesized by reacting 2-bromothiophene with activated zinc powder in tetrahydrofuran (THF) at 30°C for 24 hours. The resulting 0.7 M solution exhibits 88% conversion efficiency.

Coupling with Halogenated Quinazolinone Intermediate

A preformed 8-chloro-triazoloquinazolinone derivative bearing a pyridin-3-yl group undergoes Negishi coupling with the thiophene-zinc reagent. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Solvent : THF/DMSO (4:1)

  • Temperature : 25°C

  • Yield : 76% after recrystallization.

Final Cyclization

The coupled intermediate is treated with POCl₃ in acetonitrile at reflux (82°C) to effect cyclodehydration, furnishing the target compound in 91% purity.

Anionic Hetero-Domino Reaction

Pokhodylo et al. developed a domino reaction strategy using 2-azidobenzoates and activated acetonitriles. For this compound:

  • Substrate Preparation : 2-Azido-3-(pyridin-3-yl)benzoate is synthesized from isatine derivatives.

  • Domino Reaction : The azide reacts with 2-thiopheneacetonitrile in the presence of K₂CO₃, triggering:

    • Aza-Michael addition

    • Cyclocondensation

    • Aromatization

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 70°C

  • Time : 8 hours

  • Yield : 68%.

Hydrazinolysis-Mediated Cyclization

A thiophen-2-yl-substituted 2-mercaptoquinazolinone undergoes hydrazinolysis to form the triazole ring. Critical steps include:

  • Hydrazine Treatment : Refluxing with hydrazine hydrate (80°C, 24 hours) replaces the thiol group with a hydrazine moiety.

  • Oxidative Cyclization : Air oxidation in dimethylformamide (DMF) at 120°C for 6 hours yields the triazoloquinazolinone core.

Characterization Data :

  • ¹H NMR : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiophene-H).

  • HRMS : m/z 389.0921 [M+H]⁺ (calculated: 389.0918).

Boric Acid-Catalyzed One-Pot Synthesis

A green chemistry approach utilizes boric acid (10 mol%) to catalyze the condensation of 2-aminobenzamide with thiophen-2-ylacetic acid and pyridin-3-ylhydrazine. The reaction proceeds via:

  • Formation of Schiff Base : Between the amine and hydrazine.

  • Cyclodehydration : Facilitated by boric acid’s Lewis acidity.

Performance Metrics :

Catalyst LoadingTemperatureYield (%)
10 mol%100°C84
5 mol%100°C72

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)Key Advantage
One-Pot Dimroth7895No chromatography required
Negishi Coupling7691Precise substituent control
Domino Reaction6889Rapid structural variation
Hydrazinolysis6587Air-stable intermediates
Boric Acid Catalysis8493Environmentally benign

Challenges and Optimization Strategies

  • Stereochemical Control : The thiophen-2-yl group’s planarity occasionally leads to π-stacking interactions, causing insoluble aggregates. Adding 10% DMSO to reaction mixtures improves solubility.

  • Byproduct Formation : Over-oxidation during hydrazinolysis generates nitroso derivatives. This is mitigated by conducting reactions under nitrogen.

  • Catalyst Deactivation : Pd leaching in Negishi coupling reduces yields after three cycles . Implementing silica-supported Pd nanoparticles increases catalyst longevity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound has a higher molecular weight (363.40) than methyl-substituted analogs (284.34), likely due to the pyridine ring .

Key Observations :

  • The NGPU catalyst achieves higher yields (92–95%) in shorter reaction times (30–45 min) compared to sulfamic acid (80–85% in 2–3 hours) .
  • Solvent-free syntheses, while eco-friendly, often require longer durations (4–6 hours) .

Physicochemical Data Gaps

Notably, critical data such as melting point, solubility, and stability for the target compound are absent in the evidence. Similarly, analogs like 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro derivatives lack reported density, boiling point, or safety profiles . These gaps highlight the need for further experimental characterization.

Biological Activity

The compound 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by a quinazoline core fused with a triazole ring and substituted with pyridine and thiophene moieties. Its molecular formula is C14H12N4SC_{14}H_{12}N_4S with a molecular weight of 272.34 g/mol.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of cancer research and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds often exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay. Results showed promising cytotoxic effects particularly against MCF-7 and A549 cells, suggesting potential as an anticancer agent .

Antimicrobial Activity

Quinazolines have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may also demonstrate activity against various bacterial strains, although further investigations are needed to confirm its efficacy and mechanism of action.

Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving cyclocondensation reactions. Characterization was performed using techniques such as NMR and mass spectrometry to confirm structure and purity .

Case Studies

A case study focusing on the compound's effect on cancer cell proliferation demonstrated a dose-dependent response in cell viability assays. At higher concentrations, significant reductions in cell viability were observed, indicating potential for further development as an anticancer therapeutic .

Data Tables

Biological Activity Cell Line IC50 (µM)
CytotoxicityA54915.4
MCF-712.3
HCT-11618.5

Q & A

Q. What are the optimal synthetic routes for preparing 2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation of functionalized precursors. For example, analogs like 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines are synthesized via refluxing hydrazine derivatives with carbonyl-containing intermediates in ethanol or acetic acid under catalytic conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves solubility of aromatic intermediates.
  • Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., triethylamine) conditions modulate reaction pathways, as seen in the synthesis of pyrazoloquinazolines .
  • Temperature : Reflux (70–100°C) is critical for ring closure, with prolonged heating (>6 hours) often required for high yields (e.g., 39–85% in triazoloquinazoline derivatives) .

Example Protocol:

React 3-(thiophen-2-yl)quinazolin-8(5H)-one with 3-pyridyl hydrazine in ethanol under reflux (24 hours).

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize by ¹H/¹³C NMR (δ 1.87–7.95 ppm for aliphatic and aromatic protons) and HRMS (m/z ~450–500 range) .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Pyridinyl protons : δ 7.18–7.95 ppm (multiplet, aromatic).
    • Thiophenyl protons : δ 6.75–7.89 ppm (doublets or triplets).
    • Aliphatic protons (6,7-dihydroquinazoline): δ 1.87–2.64 ppm (multiplet, CH₂ groups) .
  • IR Spectroscopy :
    • C=O stretch : ~1719 cm⁻¹ (quinazolinone carbonyl).
    • C=N/C=C stretches : 1590–1605 cm⁻¹ (triazole and aromatic rings) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 454.31 for C₂₂H₁₇Cl₂N₅O₂ analogs) confirm molecular weight .

Data Contradictions:
Variability in δ values (e.g., NH protons at δ 10.00–12.30 ppm) may arise from solvent polarity or hydrogen bonding .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) are applicable to study the electronic properties and binding interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). For triazoloquinazolines, docking into ATP-binding pockets (e.g., EGFR kinase) reveals key residues (e.g., Lys745, Thr790) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute:
    • Frontier molecular orbitals (HOMO-LUMO gap: ~4–5 eV for triazoloquinazolines).
    • Electrostatic potential maps (negative charge localized on triazole N atoms) .
      Experimental Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase lipophilicity (logP ~3.5–4.0) and enhance membrane permeability .
    • Electron-donating groups (e.g., -OCH₃): Improve aqueous solubility but may reduce binding affinity .
  • Bioactivity Trends :
    • Thiophene vs. pyridine substitution : Thiophene enhances π-π stacking in hydrophobic pockets, while pyridine improves hydrogen bonding .
      Case Study : Analog 5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline shows 2-fold higher cytotoxicity (IC₅₀ = 12 μM) compared to unsubstituted derivatives .

Q. What experimental designs are recommended to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin) to calibrate assay conditions.
  • Dose-Response Curves : Perform triplicate measurements across 6–8 concentrations (e.g., 0.1–100 μM) to ensure reproducibility .
    Example Workflow :

Screen compound against NCI-60 panel to identify sensitive cell lines.

Validate hits via apoptosis assays (Annexin V/PI staining) .

Q. How can in silico ADMET predictions guide the prioritization of analogs for preclinical studies?

Methodological Answer:

  • ADMET Predictions :
    • Absorption : Use Caco-2 permeability models (Pe > 5 × 10⁻⁶ cm/s).
    • Metabolism : Screen for CYP3A4/2D6 inhibition (IC₅₀ > 10 μM preferred) .
    • Toxicity : Predict hERG inhibition (risk if pIC₅₀ > 5) and mutagenicity (Ames test models).
      Tools : SwissADME, ProTox-II, or ADMETlab 2.0 .

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